molecular formula C7H12N4 B1490066 3-methyl-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridin-8-amine CAS No. 1376027-32-5

3-methyl-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridin-8-amine

Cat. No. B1490066
CAS RN: 1376027-32-5
M. Wt: 152.2 g/mol
InChI Key: YRQUFBNVMMTCEX-UHFFFAOYSA-N
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Description

“3-methyl-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridin-8-amine” is a chemical compound with the IUPAC name 3-methyl-5,6,7,8-tetrahydro [1,2,4]triazolo [4,3-a]pyridin-8-ylamine . It is typically stored at room temperature .


Molecular Structure Analysis

The InChI code for this compound is 1S/C7H12N4/c1-5-9-10-7-6(8)3-2-4-11(5)7/h6H,2-4,8H2,1H3 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a structural diagram.


Physical And Chemical Properties Analysis

This compound has a molecular weight of 225.12 . It is a powder that is typically stored at room temperature .

Scientific Research Applications

Synthesis of Heterocyclic Derivatives

Research has shown that heterocyclic compounds, including triazolopyridine derivatives, can be efficiently synthesized through various methods, contributing to advancements in medicinal chemistry and materials science. For instance, the facile and efficient synthesis of a new class of 1,2,3-triazolo[4,5-b]pyridine and pyrazolo[4,3-b]pyridine derivatives through cyanoacetylation reactions highlights the versatility of these compounds in synthetic chemistry (Ibrahim et al., 2011).

Density Functional Theory (DFT) Studies

DFT studies offer insights into the molecular structure and regioselectivity of reactions involving triazolopyridine derivatives. For example, a study on [1,2,3]triazolo[4,5-d][1,2,4] triazolo[4,3-a]pyrimidine derivatives used DFT to reveal the regioselectivity of ring closure, aiding in the assignment of final structures (Mozafari et al., 2016).

Novel Ring Closure Procedures

Innovative ring closure procedures have been developed for synthesizing nucleosides, such as 8-aza-3-deazaguanine, showcasing the potential of triazolopyridine derivatives in nucleoside analog synthesis. This advancement is significant for drug discovery and development, particularly in antiviral and anticancer therapies (Meyer et al., 1980).

Crystal Structure Analysis

Understanding the crystal structure of triazolopyridine derivatives is crucial for the development of new materials with desired physical and chemical properties. For instance, the analysis of the crystal structure of 7,7-dimethyl-2-pyridin-4-yl-6,7-dihydro-1,2,4-triazolo[1,5-a][1,3,5]triazin-5-amine contributes to the field of materials science by providing detailed insights into the molecular arrangement and bonding interactions of such compounds (Dolzhenko et al., 2011).

Biomedical Research Applications

The synthesis and evaluation of amide derivatives of [1,2,4]triazolo[4,3-a]pyridine highlight the significance of these compounds in biomedical research. Their diverse biological activities, such as antimicrobial, antiviral, and anticancer effects, underscore the potential of triazolopyridine derivatives as therapeutic agents (Gandikota et al., 2017).

Safety And Hazards

The compound is labeled with the GHS07 pictogram, indicating that it may cause skin irritation, eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

properties

IUPAC Name

3-methyl-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-8-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12N4/c1-5-9-10-7-6(8)3-2-4-11(5)7/h6H,2-4,8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YRQUFBNVMMTCEX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C2N1CCCC2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

152.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-methyl-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridin-8-amine

CAS RN

1376027-32-5
Record name 3-methyl-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridin-8-amine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-methyl-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridin-8-amine
Reactant of Route 2
3-methyl-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridin-8-amine
Reactant of Route 3
3-methyl-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridin-8-amine
Reactant of Route 4
3-methyl-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridin-8-amine
Reactant of Route 5
3-methyl-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridin-8-amine
Reactant of Route 6
3-methyl-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridin-8-amine

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